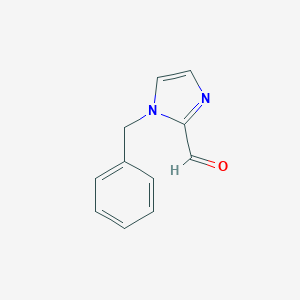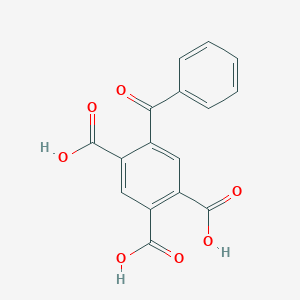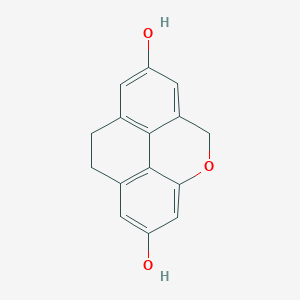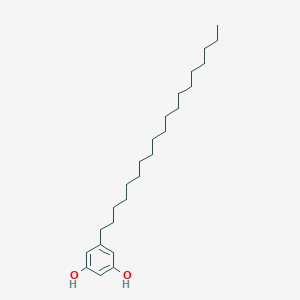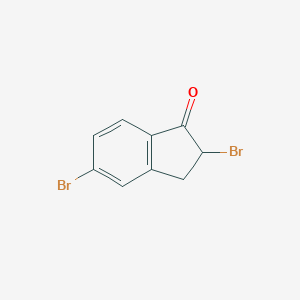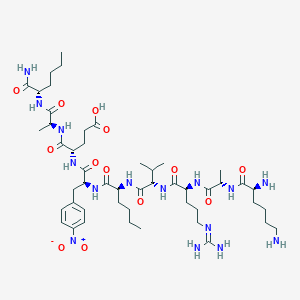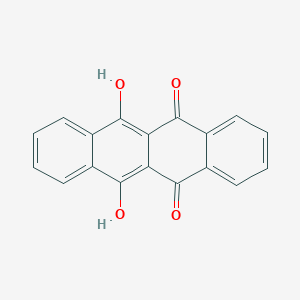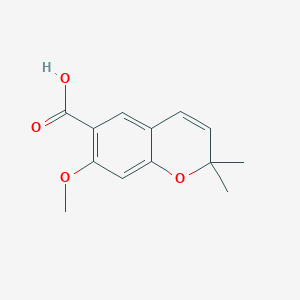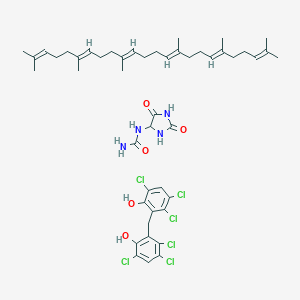
Dermalex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dermalex is a topical cream that is used to treat various skin conditions such as eczema, psoriasis, and rosacea. It is a non-steroidal cream that is applied directly to the affected area of the skin. Dermalex is known for its ability to reduce inflammation and redness of the skin, and it is a popular choice among dermatologists and patients alike.
Wirkmechanismus
Dermalex works by repairing the skin barrier and reducing inflammation. The Barrier Repair Complex in Dermalex contains ingredients that work together to repair the skin barrier. This helps to prevent moisture loss and reduce inflammation. In addition, Dermalex contains ingredients that help to soothe and calm the skin, reducing redness and irritation.
Biochemische Und Physiologische Effekte
Dermalex has several biochemical and physiological effects on the skin. It helps to repair the skin barrier, which prevents moisture loss and reduces inflammation. It also helps to soothe and calm the skin, reducing redness and irritation. In addition, Dermalex has been shown to increase the production of ceramides in the skin, which helps to improve skin hydration and reduce the symptoms of dry skin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dermalex in lab experiments is that it is a non-steroidal cream, which makes it a safer option compared to other topical creams. However, one limitation of using Dermalex in lab experiments is that it may not be effective in all cases. Some skin conditions may require more aggressive treatment, and Dermalex may not be effective in these cases.
Zukünftige Richtungen
There are several future directions for research on Dermalex. One area of research could focus on the long-term effects of using Dermalex on the skin. Another area of research could focus on the effectiveness of Dermalex in treating other skin conditions. Additionally, researchers could investigate the potential use of Dermalex in combination with other treatments for skin conditions.
Synthesemethoden
Dermalex is synthesized using a patented technology called the "Barrier Repair Complex." This complex is composed of natural ingredients such as ceramides, cholesterol, and fatty acids. These ingredients work together to repair the skin barrier and reduce inflammation.
Wissenschaftliche Forschungsanwendungen
Dermalex has been extensively studied in scientific research. In one study, researchers found that Dermalex was effective in reducing the symptoms of eczema in patients. Another study found that Dermalex was effective in reducing the symptoms of psoriasis in patients. These studies demonstrate the effectiveness of Dermalex in treating various skin conditions.
Eigenschaften
CAS-Nummer |
132316-37-1 |
|---|---|
Produktname |
Dermalex |
Molekularformel |
C47H62Cl6N4O5 |
Molekulargewicht |
975.7 g/mol |
IUPAC-Name |
(2,5-dioxoimidazolidin-4-yl)urea;(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C30H50.C13H6Cl6O2.C4H6N4O3/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4;14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;5-3(10)6-1-2(9)8-4(11)7-1/h15-18,23-24H,9-14,19-22H2,1-8H3;2-3,20-21H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/b27-17+,28-18+,29-23+,30-24+;; |
InChI-Schlüssel |
PGCTWVKOHNIZAV-RLLBOJIUSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(NC(=O)NC1=O)NC(=O)N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(C(=O)NC(=O)N1)NC(=O)N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(C(=O)NC(=O)N1)NC(=O)N |
Synonyme |
allantoin - hexachlorophene - squalene allantoin, hexachlorophene, squalene drug combination Dermalex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



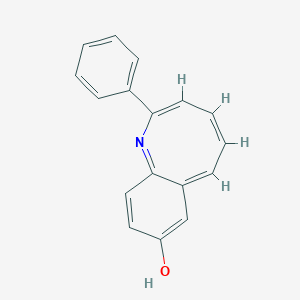
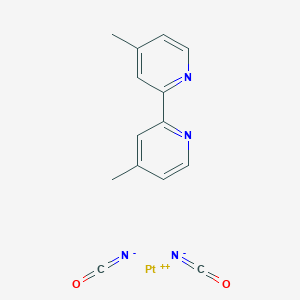
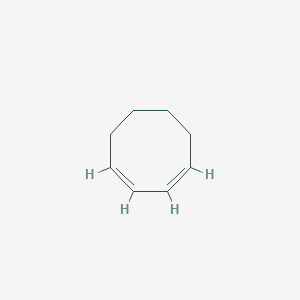
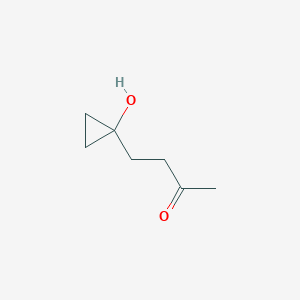
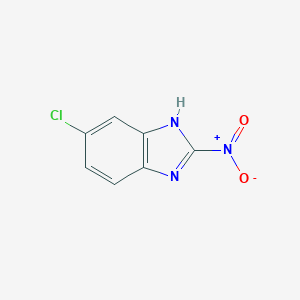
![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)
